(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride
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Overview
Description
(1S,6R)-6-Phenyl-3-azabicyclo[410]heptane;hydrochloride is a bicyclic compound with a unique structure that includes a phenyl group and an azabicyclo heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the following steps:
Formation of the Azabicyclo Heptane Ring: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile, followed by a series of functional group transformations.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the azabicyclo heptane serves as the substrate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo ring, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Various substituted azabicyclo heptane derivatives.
Scientific Research Applications
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and azabicyclo ring system play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
- (1S,6R)-3-methyl-7-oxabicyclo[4.1.0]heptane-2,4,5-trione
- 7,7-dimethyl-bicyclo[4.1.0]heptane-3-one
Uniqueness
(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the phenyl group or have different substituents, leading to variations in reactivity and application potential.
Properties
IUPAC Name |
(1S,6R)-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODSMSAOMGRBD-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@]1(C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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